C3 Chiral Center vs. Achiral N-Substituted Isomers
3-(Oxan-4-yl)morpholine possesses a stereocenter at the C3 position of the morpholine ring, a feature absent in the 4-substituted regioisomer, 4-(tetrahydro-2H-pyran-4-yl)morpholine (CAS 27070-16-2). [1] The presence of this chiral center is critical for applications requiring enantiopure building blocks, as it enables the synthesis of diastereomerically enriched compounds for structure-activity relationship (SAR) studies. The 4-substituted isomer is achiral at the morpholine core and thus cannot serve as a chiral synthon.
| Evidence Dimension | Presence of a chiral center on the morpholine ring |
|---|---|
| Target Compound Data | One stereocenter at the C3 position of the morpholine ring |
| Comparator Or Baseline | 4-(Tetrahydro-2H-pyran-4-yl)morpholine (CAS 27070-16-2): zero stereocenters on the morpholine ring |
| Quantified Difference | Target compound is a chiral building block; the 4-substituted comparator is achiral |
| Conditions | Structural analysis based on molecular connectivity; stereochemistry is undefined in the commercially available racemate |
Why This Matters
This property is non-negotiable for medicinal chemistry programs that require chiral building blocks for diastereoselective synthesis, making the 4-substituted isomer an unsuitable substitute.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 82598420, 3-(Oxan-4-yl)morpholine. https://pubchem.ncbi.nlm.nih.gov/compound/82598420. Accessed April 25, 2026. View Source
